N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
Description
N-{[3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a pyridazinone derivative characterized by a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a naphthalen-1-yl group and functionalized at the 1-position with an acetyl-glycine moiety. Pyridazinones are recognized for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Properties
Molecular Formula |
C18H15N3O4 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-[[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H15N3O4/c22-16(19-10-18(24)25)11-21-17(23)9-8-15(20-21)14-7-3-5-12-4-1-2-6-13(12)14/h1-9H,10-11H2,(H,19,22)(H,24,25) |
InChI Key |
KYXDKCXKRIULLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions to introduce the pyridazinone and glycine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction can produce reduced pyridazinone derivatives.
Scientific Research Applications
N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine with structurally related pyridazinone derivatives:
Notes:
- *Estimated molecular weight based on structural analog substitution.
- †Biological activities inferred from pyridazinone derivatives’ reported effects .
- ‡Sulfonamide derivatives are associated with anti-inflammatory activity .
Key Observations:
Substituent Effects on Lipophilicity and Bioavailability: The naphthalen-1-yl group in the target compound increases aromatic surface area compared to 2-chlorophenyl or 4-nitrobenzyloxy substituents. The acetyl-glycine moiety introduces polar functional groups (carboxylic acid, amide), balancing hydrophobicity and enabling hydrogen-bond interactions with biological targets .
Functional Group Influence on Activity :
- Sulfonamide derivatives (e.g., compound 5b) exhibit stronger hydrogen-bond acceptor capacity due to the sulfonyl group, which may enhance binding to enzymes like cyclooxygenase (COX) in anti-inflammatory pathways .
- Acetyl-glycine derivatives prioritize solubility and metabolic stability, making them suitable for oral administration .
Synthetic Accessibility: Benzyloxy-substituted pyridazinones (e.g., 5a-b) are synthesized via nucleophilic substitution of benzyl bromides with pyridazinone precursors under mild conditions . The target compound likely follows a similar protocol, substituting naphthalen-1-yl bromide or boronic acid derivatives.
Research Findings and Trends
- Bioactivity Prediction: Pyridazinones with bulky aromatic substituents (e.g., naphthalene) show enhanced binding to hydrophobic enzyme pockets, as seen in COX-2 inhibitors .
- Structure-Activity Relationship (SAR) : Chlorophenyl and nitrobenzyl groups in analogs improve electron-withdrawing effects, stabilizing interactions with charged residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
